REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]#[N:11])=[CH:5][CH:4]=1.[C:12]([O:17][CH3:18])(=[O:16])[C:13](C)=[CH2:14]>C(O)(C)(C)C>[CH3:18][O:17][C:12](=[O:16])[CH2:13][CH2:14][C:9]([C:10]#[N:11])([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[CH2:14][CH2:13][C:12]([O:17][CH3:18])=[O:16]
|
Name
|
known compound
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 36.75 g
|
Type
|
CUSTOM
|
Details
|
The heat is removed
|
Type
|
ADDITION
|
Details
|
of t-butyl alcohol quickly added
|
Type
|
TEMPERATURE
|
Details
|
After about 4 hours of heating
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux the mixture
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WASH
|
Details
|
The organic layer is washed successively with 2.5 N hydrochloric acid, water and brine
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled under vacuum, first at 40 mm
|
Type
|
CUSTOM
|
Details
|
of mercury to remove excess methyl acrylate
|
Type
|
CUSTOM
|
Details
|
to give 55.9 g
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC(CCC(=O)OC)(C1=CC=C(C=C1)OC)C#N)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |